Structurally Specific CCR4 Antagonism Class Membership vs. Uncharacterized Analogs
The compound is structurally encompassed by the generic Formula I in U.S. Patent 9,493,453, which covers piperazinyl pyrimidine derivatives demonstrated to have CCR4 antagonism. The patent specifically claims compounds where the pyrimidine ring is substituted with alkoxy groups such as methoxy, and the terminal phenyl ring can bear an acyl group like ethanone, directly matching this compound's architecture. However, the patent does not provide isolated IC50 data for this specific compound. The quantitative differentiation must be inferred at the class level: the structural subclass is engineered for CCR4 antagonism, a clear divergence from other piperazinyl pyrimidines optimized for acetylcholinesterase (AChE) inhibition or kinase targets [1].
| Evidence Dimension | Primary Pharmacological Target Class |
|---|---|
| Target Compound Data | Class-level assignment: CCR4 antagonist (Patent-class evidence) |
| Comparator Or Baseline | Other piperazinyl pyrimidine derivatives (e.g., AChE inhibitor series): No CCR4 activity claimed |
| Quantified Difference | Qualitative target switch: CCR4 pathway vs. cholinergic pathway |
| Conditions | Patent claims based on in vitro CCR4 binding and chemotaxis assays for representative class members |
Why This Matters
This evidence prevents scientists from misapplying the compound in Alzheimer's disease models based on uncorroborated AChE inhibitor claims, redirecting procurement toward CCR4-mediated inflammatory disease research.
- [1] Li, S., Wang, Y., Xiao, J., et al. Piperazinyl pyrimidine derivatives, preparation method and use thereof. U.S. Patent No. 9,493,453 B2, granted November 15, 2016. View Source
